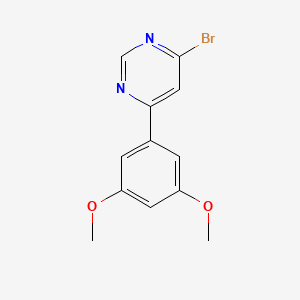

4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine

Übersicht

Beschreibung

“4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine” is a chemical compound that is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves various methods . An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

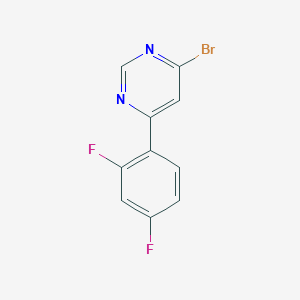

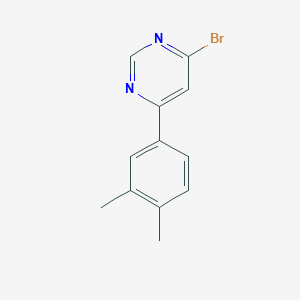

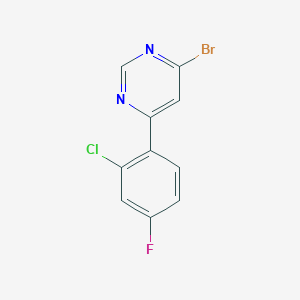

Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine” is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound containing two nitrogen atoms . The molecular weight of a similar compound, “5-Bromo-4-(3,4-dimethylphenyl)pyrimidine”, is 263.13 .

Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Pyrimidines, including derivatives like “4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine”, have been found to exhibit a range of pharmacological effects including anti-inflammatory properties . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Antioxidant Properties

Pyrimidines are also known to display antioxidant effects . This means that they can potentially neutralize harmful free radicals in the body, which can help prevent various health issues.

Antibacterial and Antifungal Applications

Pyrimidines have been found to exhibit antibacterial and antifungal properties . This suggests that “4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine” could potentially be used in the development of new antibacterial and antifungal agents.

Antiviral Applications

The antiviral properties of pyrimidines have been documented . This suggests potential applications of “4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine” in the treatment of viral infections.

Antituberculosis Applications

Pyrimidines, including “4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine”, have shown potential in the treatment of tuberculosis . This could be a significant contribution given the global health burden of tuberculosis.

Synthesis of Novel Compounds

“4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine” can serve as a precursor in the synthesis of novel compounds . This opens up a wide range of possibilities for the development of new drugs and therapies.

Zukünftige Richtungen

Pyrimidines and their derivatives have shown a therapeutic interest and have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Eigenschaften

IUPAC Name |

4-bromo-6-(3,5-dimethoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(13)15-7-14-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTMFFLVCJDJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=NC=N2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

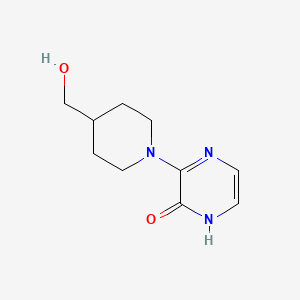

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Pentylamino)methyl]cyclobutan-1-ol](/img/structure/B1475521.png)

![1-({[(5-Methylfuran-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475525.png)

![3-{[(1-Hydroxycyclobutyl)methyl]amino}propane-1,2-diol](/img/structure/B1475530.png)

amine](/img/structure/B1475536.png)

amine](/img/structure/B1475537.png)

![1-{[(2-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475541.png)

![1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475542.png)